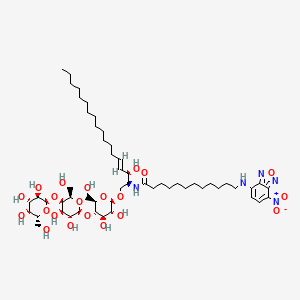

C12 NBD Globotriaosylceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C54H91N5O21 |

|---|---|

Poids moléculaire |

1146.3 g/mol |

Nom IUPAC |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |

InChI |

InChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1 |

Clé InChI |

ZSXIFORFOSGBPE-NQOROTTDSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O |

Origine du produit |

United States |

Foundational & Exploratory

Fluorescent Properties of NBD-Labeled Globotriaosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled globotriaosylceramide (NBD-Gb3). This fluorescent analog of the glycosphingolipid Gb3 is a valuable tool for investigating lipid trafficking, metabolism, and the pathology of diseases such as Fabry disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Core Fluorescent Properties of the NBD Fluorophore

The fluorescence of the NBD group is highly sensitive to its local microenvironment, making it an excellent probe for studying cellular dynamics.[1] It exhibits weak fluorescence in aqueous, polar environments and becomes brightly fluorescent in nonpolar, hydrophobic media.[1] This solvatochromic behavior is attributed to a large change in the dipole moment of the NBD moiety upon excitation.[1]

Spectral Properties

Table 1: Spectral Properties of NBD and Related Labeled Lipids

| Property | Value | Notes |

| NBD Excitation Maximum (λex) | ~463 - 467 nm | In methanol (B129727) and other organic solvents.[2] |

| NBD Emission Maximum (λem) | ~536 - 539 nm | In methanol and other organic solvents.[2] |

| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | For NBD-PE, indicating strong light absorption. |

| Stokes Shift | ~70 nm | The difference between excitation and emission maxima. |

The precise excitation and emission wavelengths of NBD-Gb3 in a cellular membrane will be influenced by the local lipid and protein environment. Researchers should determine the optimal imaging parameters empirically for their specific experimental system.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after absorption, while the fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state. These parameters are also sensitive to the environment of the NBD probe. Specific quantum yield and lifetime values for NBD-Gb3 are not widely reported. However, data from other NBD-labeled lipids can serve as a useful reference.

Table 2: Photophysical Properties of NBD-Labeled Lipids

| NBD-Labeled Lipid | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Conditions |

| NBD-NMe₂ | 0.008 | Not Reported | In water.[3][4] |

| NBD-NHMe | 0.04 | Not Reported | In water.[3][4] |

| 22-NBD-cholesterol | Not Reported | τ₁ = 2.14 ns, τ₂ = 6.96 ns | In model membranes at 522 nm. Two-component decay.[4][5] |

| 22-NBD-cholesterol | Not Reported | τ₁ = 2.61 ns, τ₂ = 8.52 ns | In model membranes at 539 nm. Two-component decay.[4][5] |

| NBD-X | Not Reported | Varies with emission wavelength | In glycerol, demonstrating environmental sensitivity.[6] |

The orientation of the NBD group within the lipid bilayer significantly influences its fluorescence lifetime.[7][8] When the nitro group of NBD is oriented towards the hydrophobic core of the membrane, a longer lifetime is generally observed.[8]

Experimental Protocols

Synthesis of NBD-Labeled Globotriaosylceramide

The chemical synthesis of Gb3 and its analogs is a complex, multi-step process. A general chemoenzymatic approach involves the following key stages:

-

Synthesis of the Trisaccharide Moiety: The globotriose (B1671595) headgroup (Galα1-4Galβ1-4Glc) is synthesized through sequential glycosylation reactions.

-

Synthesis of a Sphingosine (B13886) Backbone: A suitable sphingosine or phytosphingosine (B30862) precursor is prepared.

-

Coupling of the Trisaccharide and Sphingosine: The glycan headgroup is coupled to the sphingosine base.

-

Acylation with NBD-labeled Fatty Acid: The amino group of the sphingosine is acylated with an NBD-labeled fatty acid (e.g., NBD-C12 fatty acid) to yield the final NBD-Gb3 product.

-

Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).

For detailed synthetic procedures, researchers are advised to consult specialized literature on glycosphingolipid synthesis.[9]

Live-Cell Labeling and Imaging of NBD-Gb3

NBD-Gb3 can be introduced into live cells to study its trafficking and metabolism. The following is a general protocol for labeling and imaging.

Materials:

-

NBD-Gb3

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Fluorescence microscope with appropriate filter sets for NBD (e.g., excitation ~470/40 nm, emission ~525/50 nm)

Procedure:

-

Preparation of NBD-Gb3-BSA Complex:

-

Evaporate the desired amount of NBD-Gb3 from its organic solvent under a stream of nitrogen.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 1 mg/mL) while vortexing to form the NBD-Gb3-BSA complex. A typical molar ratio of NBD-Gb3 to BSA is 1:1.

-

The final concentration of the stock solution can be, for example, 1 mM NBD-Gb3.

-

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-80%).

-

-

Cell Labeling:

-

Dilute the NBD-Gb3-BSA complex in pre-warmed live-cell imaging medium to a final working concentration (e.g., 1-5 µM). The optimal concentration should be determined empirically.

-

Remove the growth medium from the cells and wash once with pre-warmed PBS.

-

Add the labeling medium containing the NBD-Gb3-BSA complex to the cells.

-

Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes) to allow for uptake.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound NBD-Gb3.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD.

-

Acquire images at different time points to track the intracellular trafficking of NBD-Gb3.

-

Note: For pulse-chase experiments, a short incubation at a lower temperature (e.g., 4°C) can be used to label the plasma membrane, followed by a "chase" period at 37°C to monitor internalization and transport.[2]

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of NBD-Gb3 can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[10]

Procedure Outline:

-

Prepare a series of dilute solutions of both the NBD-Gb3 sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

where n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using techniques such as Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.[11]

TCSPC Procedure Outline:

-

A pulsed light source (e.g., a picosecond laser) excites the sample.

-

A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime(s).[11][12]

Biological Pathways and Experimental Workflows

Gb3 Biosynthesis and Trafficking

Globotriaosylceramide is synthesized in the Golgi apparatus and transported to the plasma membrane, where it is primarily found in the outer leaflet and is associated with lipid rafts.[13] NBD-Gb3 can be used to trace these trafficking pathways.

Caption: Biosynthesis and intracellular trafficking pathways of Gb3.

Shiga Toxin Internalization Pathway

Gb3 serves as the cellular receptor for Shiga toxin, produced by certain strains of E. coli. The binding of the Shiga toxin B-subunit to Gb3 on the cell surface initiates a process of retrograde trafficking, leading to cell death.[3][14][15]

Caption: Shiga toxin internalization and retrograde trafficking pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using NBD-Gb3.

Caption: A typical workflow for live-cell imaging with NBD-Gb3.

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [Regulation of globotriaosylceramide (Gb3)-mediated signal transduction by rhamnose-binding lectin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Shiga toxin binding to glycolipids and glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 12. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. mdpi.com [mdpi.com]

- 15. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of C12 NBD Gb3: A Technical Guide to its Uptake and Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular uptake and intracellular trafficking mechanisms of N-dodecanoyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-globotriaosylceramide (C12 NBD Gb3), a fluorescently labeled analog of the glycosphingolipid globotriaosylceramide (Gb3). Understanding the cellular journey of this molecule is pivotal for research in areas such as Fabry disease, Shiga toxin pathogenesis, and the development of targeted drug delivery systems.

Core Concepts: The Role and Environment of Gb3

Globotriaosylceramide (Gb3) is a neutral glycosphingolipid predominantly found in the outer leaflet of the plasma membrane. It plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and proliferation. A key characteristic of Gb3 is its localization within specialized membrane microdomains known as lipid rafts.[1][2] These cholesterol- and sphingolipid-rich domains serve as platforms for organizing signaling molecules and regulating membrane trafficking.[3][4] The association of Gb3 with lipid rafts is a critical determinant of its intracellular fate.[5]

Cellular Uptake Mechanisms: A Multi-Pathway Entry

While direct and comprehensive studies on the endocytic mechanism of C12 NBD Gb3 are limited, significant insights can be drawn from the well-characterized uptake of the Shiga toxin B-subunit (STxB), which utilizes Gb3 as its primary receptor. The internalization of the STxB-Gb3 complex, and by extension Gb3 itself, is not restricted to a single pathway but can occur through both clathrin-dependent and clathrin-independent endocytosis.[1][2]

Clathrin-Mediated Endocytosis (CME): This is a well-established pathway for the internalization of many receptors and their ligands. The process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.

Clathrin-Independent Endocytosis (CIE): Several CIE pathways exist, and the uptake of STxB-Gb3 has been linked to one that involves the induction of narrow membrane invaginations, driven by the clustering of Gb3 molecules by the toxin.[2][6] This suggests that the cross-linking of Gb3, a process that can be mimicked by certain experimental conditions or multivalent binding partners, may trigger its internalization through a specialized CIE route.

The choice of endocytic pathway can be cell-type dependent and may be influenced by the fatty acid composition of the Gb3 molecule.[5]

Intracellular Trafficking: The Retrograde Route

Following internalization, C12 NBD Gb3 is sorted into the endosomal system. Studies on fluorescently labeled sphingolipids, including NBD-labeled glucosylceramide and sphingomyelin, have demonstrated that these molecules are first transported to early/recycling endosomes in an energy- and temperature-dependent manner.[7]

A hallmark of Gb3 trafficking, as elucidated by STxB studies, is its entry into the retrograde transport pathway. This pathway allows molecules to be transported from endosomes to the trans-Golgi Network (TGN) and subsequently to the endoplasmic reticulum (ER), thereby avoiding degradation in lysosomes.[1][5][8] This retrograde journey is crucial for the toxic effects of Shiga toxin, as the A-subunit must reach the ER to be translocated into the cytosol. The association of Gb3 with lipid rafts appears to be a key requirement for its sorting into this retrograde route.[8]

The trafficking of other NBD-labeled sphingolipids to the Golgi complex has also been observed, supporting the notion that the NBD-labeled Gb3 analog likely follows a similar path.[7]

Experimental Protocols

Analysis of Cellular Uptake using Fluorescence Microscopy

This protocol describes a qualitative and semi-quantitative method to visualize and assess the cellular uptake of C12 NBD Gb3.

Materials:

-

Cell line of interest (e.g., HeLa, A439) cultured on glass coverslips

-

Complete cell culture medium

-

C12 NBD Gb3 (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Prepare a stock solution of C12 NBD Gb3 in DMSO (e.g., 1 mg/mL).

-

Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Dilute the C12 NBD Gb3 stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-5 µM).

-

Remove the culture medium from the cells and replace it with the medium containing C12 NBD Gb3.

-

Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 15 min, 30 min, 1 hour, 4 hours) to assess uptake kinetics.

-

After incubation, wash the cells three times with cold PBS to remove excess C12 NBD Gb3.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei with DAPI solution for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on glass slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for NBD (green fluorescence) and DAPI (blue fluorescence).

Investigating Endocytic Pathways using Chemical Inhibitors

This protocol utilizes specific chemical inhibitors to probe the involvement of different endocytic pathways in C12 NBD Gb3 uptake.

Materials:

-

Same as in 4.1.

-

Endocytic inhibitors (e.g., chlorpromazine, dynasore, filipin, genistein). Prepare stock solutions in the appropriate solvent (e.g., DMSO, water).

Procedure:

-

Culture cells on coverslips as described in 4.1.

-

Pre-incubate the cells with the respective inhibitors at their effective, non-toxic concentrations in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C. (See Table 1 for examples).

-

Without washing out the inhibitor, add C12 NBD Gb3 to the medium and incubate for the desired uptake period (e.g., 1 hour).

-

Follow steps 6-12 from protocol 4.1 to fix, stain, and visualize the cells.

-

Quantify the fluorescence intensity per cell to determine the effect of each inhibitor on C12 NBD Gb3 uptake. A significant reduction in fluorescence compared to the untreated control suggests the involvement of the targeted pathway.

Table 1: Common Inhibitors of Endocytosis

| Inhibitor | Target Pathway | Typical Working Concentration | Reference |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | [9] |

| Dynasore | Dynamin-dependent endocytosis | 80 µM | [10] |

| Filipin | Caveolae/Lipid raft-mediated endocytosis | 1-5 µg/mL | [9] |

| Genistein | Caveolae-mediated endocytosis | 200 µM | [9] |

Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line to ensure specificity and minimize cytotoxicity.

Data Presentation

Table 2: Summary of C12 NBD Gb3 Trafficking Characteristics (Inferred from Gb3 and other NBD-sphingolipid studies)

| Characteristic | Description | Key Findings | References |

| Subcellular Localization | Predominantly in the outer leaflet of the plasma membrane, concentrated in lipid rafts. | Association with detergent-resistant membranes is crucial for its trafficking. | [1][5] |

| Internalization Pathways | Clathrin-mediated and clathrin-independent endocytosis. | Pathway usage can be cell-type dependent. | [1][2] |

| Intracellular Transport | Energy- and temperature-dependent process. | Internalized molecules are transported to early/recycling endosomes. | [7] |

| Major Trafficking Route | Retrograde transport from endosomes to the trans-Golgi Network (TGN) and Endoplasmic Reticulum (ER). | This pathway allows the molecule to bypass lysosomal degradation. | [1][5][8] |

Visualizations

Caption: Proposed cellular uptake and trafficking pathways of C12 NBD Gb3.

Caption: Workflow for investigating C12 NBD Gb3 endocytic pathways.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploration into Galectin-3 Driven Endocytosis and Lattices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retrograde transport from the Golgi complex to the ER of both Shiga toxin and the nontoxic Shiga B-fragment is regulated by butyric acid and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Endocytosis of NBD-sphingolipids in neurons: exclusion from degradative compartments and transport to the Golgi complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting of Shiga Toxin B-Subunit to Retrograde Transport Route in Association with Detergent-resistant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Journey of a Fluorescent Glycolipid: An In-depth Guide to the Metabolic Fate of C12 NBD-Globotriaosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriaosylceramide (Gb3) is a neutral glycosphingolipid that plays a crucial role in various cellular processes, including signal transduction and cell recognition. Its accumulation in lysosomes is the hallmark of Fabry disease, a rare X-linked lysosomal storage disorder. To understand the pathophysiology of this disease and to develop effective therapeutic strategies, it is imperative to elucidate the intracellular trafficking and metabolic fate of Gb3. C12 NBD-Globotriaosylceramide (C12 NBD-Gb3), a fluorescent analog of Gb3, has emerged as a powerful tool for these investigations, allowing for the real-time visualization of its journey through the cell. This technical guide provides a comprehensive overview of the metabolic fate of C12 NBD-Gb3 in cells, summarizing key quantitative data, detailing experimental protocols, and illustrating the involved pathways.

Cellular Uptake and Trafficking: A Timelined Journey

Upon introduction to the cellular environment, C12 NBD-Gb3 is rapidly taken up by cells. While the precise mechanisms of uptake are not fully elucidated, it is believed to occur primarily through endocytosis. Once inside the cell, the fluorescent lipid embarks on a dynamic journey through various subcellular compartments.

Initial detection of intracellular C12 NBD-Gb3 has been reported as early as 5 minutes in human kidney (HK2) cells, with the fluorescence signal persisting for up to 96 hours[1]. In human fibroblasts from patients with Fabry disease, intracellular fluorescence of NBD-Gb3 is clearly detected within 4 hours of incubation and can also persist for up to 96 hours[2]. This prolonged presence allows for detailed time-course analysis of its metabolic processing.

The primary route for internalized Gb3, and by extension its fluorescent analog, is the endolysosomal pathway. This involves the transport of the molecule from early endosomes to late endosomes and finally to lysosomes, the cell's primary degradative organelles.

Quantitative Insights into the Metabolic Fate of C12 NBD-Gb3

While much of the available data is qualitative or semi-quantitative, several studies provide insights into the kinetics of C12 NBD-Gb3 metabolism. The following table summarizes the key temporal observations from published literature. Due to the limited availability of precise quantitative data in the public domain, this table focuses on the reported timelines of detection and degradation.

| Cell Type | Time to Initial Detection | Persistence of Signal (in the absence of degradation) | Time to Degradation (with functional enzyme) | Reference |

| Human Kidney (HK2) Cells | 5 minutes | Up to 96 hours | Not Reported | [1] |

| Fabry Patient Fibroblasts | Within 4 hours | Up to 96 hours | Within 48 hours (with enzyme replacement therapy) | [2] |

Note: The degradation of NBD-Gb3 is contingent on the presence of a functional α-galactosidase A enzyme, which is deficient in Fabry disease. The degradation observed in Fabry fibroblasts was after the introduction of a recombinant enzyme[2].

Experimental Protocols for Tracking C12 NBD-Gb3

The study of the metabolic fate of C12 NBD-Gb3 relies heavily on fluorescence microscopy techniques, particularly pulse-chase experiments. This allows researchers to follow a synchronized population of the fluorescent lipid as it traffics through the cell.

Detailed Protocol: Pulse-Chase Analysis of C12 NBD-Gb3 Trafficking by Fluorescence Microscopy

This protocol outlines a general procedure for a pulse-chase experiment to visualize the uptake and trafficking of C12 NBD-Gb3.

Materials:

-

C12 NBD-Gb3 (stock solution in a suitable solvent, e.g., ethanol)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Coverslips or glass-bottom dishes suitable for microscopy

-

Cells of interest (e.g., human fibroblasts, HK2 cells)

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~460/535 nm)

-

Optional: Lysosomal marker (e.g., LysoTracker Red)

-

Optional: Fixing and mounting reagents

Procedure:

-

Cell Seeding: Seed the cells of interest onto coverslips or glass-bottom dishes at an appropriate density to allow for individual cell imaging. Allow the cells to adhere and grow for at least 24 hours.

-

Pulse:

-

Prepare a labeling medium by diluting the C12 NBD-Gb3 stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the labeling medium to the cells and incubate for a short period (the "pulse"), typically 15-30 minutes at 37°C. This allows for the initial uptake of the fluorescent lipid.

-

-

Chase:

-

After the pulse, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated C12 NBD-Gb3.

-

Add fresh, pre-warmed complete culture medium to the cells. This marks the beginning of the "chase" period.

-

Incubate the cells at 37°C for various time points (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs, 48 hrs) to follow the trafficking of the labeled Gb3.

-

-

Optional: Lysosomal Staining:

-

For co-localization studies, incubate the cells with a lysosomal marker (e.g., LysoTracker Red) according to the manufacturer's instructions during the last 30-60 minutes of the chase period.

-

-

Imaging:

-

At each chase time point, wash the cells with PBS and mount them for live-cell imaging or fix them for subsequent analysis.

-

Acquire images using a fluorescence microscope with the appropriate filter sets for NBD and any other fluorescent markers used.

-

-

Data Analysis:

-

Analyze the acquired images to determine the subcellular localization of the NBD-Gb3 fluorescence at different time points.

-

Quantify the fluorescence intensity in different organelles (e.g., Golgi, lysosomes) to assess the kinetics of transport. Co-localization analysis with organelle-specific markers can provide quantitative data on the distribution of the fluorescent lipid.

-

Visualizing the Metabolic Journey

To better understand the complex pathways involved in C12 NBD-Gb3 metabolism, the following diagrams, generated using the DOT language, illustrate the key cellular processes.

Cellular Uptake and Trafficking Pathway of C12 NBD-Gb3

Caption: Cellular uptake and trafficking of C12 NBD-Gb3.

Experimental Workflow for Pulse-Chase Analysis

Caption: Experimental workflow for a pulse-chase experiment.

Lysosomal Degradation: The Final Step

In healthy cells, Gb3 is degraded in the lysosome by the enzyme α-galactosidase A. This enzyme cleaves the terminal galactose residue from the glycosphingolipid. In Fabry disease, the deficiency of this enzyme leads to the accumulation of Gb3 within the lysosomes, causing cellular dysfunction.

Studies using C12 NBD-Gb3 in Fabry patient fibroblasts have visually demonstrated the effect of enzyme replacement therapy. While the fluorescent lipid accumulates in the lysosomes of untreated cells, the introduction of recombinant α-galactosidase A leads to a significant reduction in fluorescence within 48 hours, indicating the degradation of the NBD-tagged lipid[2].

Conclusion and Future Directions

C12 NBD-Gb3 serves as an invaluable tool for dissecting the complex metabolic fate of globotriaosylceramide in living cells. Its fluorescent properties enable real-time visualization of its uptake, trafficking through the endolysosomal pathway, and eventual degradation in the lysosome. While existing research provides a solid qualitative and semi-quantitative framework for this process, a clear need exists for more precise quantitative data. Future studies employing advanced imaging and analytical techniques will be crucial for generating detailed kinetic models of Gb3 metabolism. Such data will not only enhance our fundamental understanding of glycosphingolipid biology but will also be instrumental in the development and evaluation of novel therapeutic interventions for Fabry disease and other related lysosomal storage disorders. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest to unravel the intricate journey of Gb3 within the cell.

References

The Role of C12 NBD Gb3 in Fabry Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in a multisystemic disorder affecting the kidneys, heart, and nervous system. To study the pathophysiology of Fabry disease and to screen for potential therapeutic agents, researchers rely on robust cellular and biochemical assays. C12 NBD Gb3, a fluorescently labeled analog of Gb3, has emerged as a valuable tool in this research. This technical guide provides an in-depth overview of the role and application of C12 NBD Gb3 in Fabry disease research models.

C12 NBD Gb3, chemically known as N-dodecanoyl-NBD-ceramide trihexoside, is a synthetic version of Gb3 where the fluorescent dye 7-nitrobenz-2-oxa-1,3-diazole (NBD) is attached to the N-acyl chain. This fluorescent tag allows for the direct visualization and quantification of Gb3 trafficking and accumulation within cells, providing a powerful tool to model the substrate accumulation that is the primary pathological event in Fabry disease.

Data Presentation

While specific quantitative data from experiments solely utilizing C12 NBD Gb3 is not extensively available in a consolidated tabular format in the public domain, the following table represents a compilation of typical quantitative endpoints that are measured in such studies. These values are illustrative and would vary based on the specific experimental conditions, cell lines, and analytical methods used.

| Parameter | Fabry Model Cells (Untreated) | Healthy Control Cells | Fabry Model Cells (Treated with ERT/Chaperone) | Method of Quantification |

| Intracellular NBD Fluorescence Intensity (Arbitrary Units) | High | Low | Reduced | Fluorescence Microscopy, Flow Cytometry |

| Percentage of NBD-Positive Cells | >90% | <10% | Variable, dependent on treatment efficacy | Flow Cytometry |

| Lysosomal Co-localization of NBD-Gb3 (%) | High (>80%) | Low (<20%) | Reduced | Confocal Microscopy with lysosomal markers |

| Expression of EMT Markers (e.g., α-SMA, N-cadherin) | Increased | Baseline | Reduced | Western Blot, qPCR |

| Phosphorylation of PI3K/AKT | Increased | Baseline | Reduced | Western Blot |

Experimental Protocols

Detailed experimental protocols using C12 NBD Gb3 are often specific to the laboratory and the particular research question. However, based on published studies, the following are representative, detailed methodologies for key experiments.

Protocol 1: Cellular Uptake and Accumulation of C12 NBD Gb3 in a Fabry Disease Cell Model

This protocol describes how to model Gb3 accumulation in a cellular model of Fabry disease, such as human kidney (HK2) cells or patient-derived fibroblasts, using C12 NBD Gb3.

Materials:

-

Fabry disease model cells (e.g., HK2 cells with α-Gal A knockdown or fibroblasts from a Fabry patient)

-

Healthy control cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

C12 NBD Gb3 (N-dodecanoyl-NBD-ceramide trihexoside)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (B43269) or paraformaldehyde for cell fixation

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ~465/535 nm) and DAPI (Excitation/Emission ~358/461 nm).

Procedure:

-

Cell Seeding: Seed Fabry model cells and healthy control cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Preparation of C12 NBD Gb3: Prepare a stock solution of C12 NBD Gb3 in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 30 μM)[1][2].

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing C12 NBD Gb3.

-

Incubation: Incubate the cells for various time points (e.g., 0, 24, 48, 72, and 96 hours) at 37°C in a 5% CO₂ incubator to monitor the time course of Gb3 accumulation[1].

-

Cell Fixation and Staining:

-

At each time point, wash the cells three times with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cell nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging: Mount the coverslips onto glass slides using a mounting medium. Visualize the cells using a fluorescence microscope. Capture images of both the NBD fluorescence (green) and DAPI fluorescence (blue).

-

Analysis: Quantify the intracellular NBD fluorescence intensity using image analysis software (e.g., ImageJ). Compare the fluorescence intensity between Fabry model cells and healthy controls at different time points.

Protocol 2: High-Throughput Screening of Therapeutic Agents using FACS

This protocol outlines a fluorescence-activated cell sorting (FACS)-based assay to screen for compounds that can reduce the accumulation of C12 NBD Gb3 in Fabry model cells.

Materials:

-

Fabry disease model cells (e.g., fibroblasts from a Fabry patient)

-

Cell culture medium

-

C12 NBD Gb3

-

Test compounds (e.g., enzyme replacement therapy, chaperone drugs)

-

Trypsin-EDTA

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer with a blue laser for NBD excitation.

Procedure:

-

Cell Seeding: Seed Fabry model cells into a 96-well plate at an appropriate density and culture overnight.

-

Gb3 Loading: Treat the cells with C12 NBD Gb3-containing medium for a sufficient time to allow for accumulation (e.g., 24-48 hours).

-

Treatment with Test Compounds: Remove the C12 NBD Gb3-containing medium, wash the cells with PBS, and add fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., recombinant α-Gal A) and a negative control (vehicle).

-

Incubation: Incubate the cells with the test compounds for a defined period (e.g., 48 hours) to allow for the degradation of the accumulated NBD-Gb3.

-

Cell Harvesting and Staining:

-

Wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in FACS buffer.

-

-

FACS Analysis: Analyze the cells on a flow cytometer. Measure the NBD fluorescence intensity for each cell population.

-

Data Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment condition. A decrease in MFI compared to the untreated control indicates that the test compound is effective in reducing C12 NBD Gb3 accumulation.

Mandatory Visualizations

Experimental Workflow for Drug Screening

References

An In-Depth Technical Guide to the Intracellular Trafficking Pathways of C12 NBD Gb3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular trafficking pathways of N-dodecanoyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-globotriaosylceramide (C12 NBD Gb3), a fluorescently labeled analog of globotriaosylceramide (Gb3). Understanding the cellular journey of this lipid is critical for research into lysosomal storage disorders, such as Fabry disease, and for the development of targeted drug delivery systems. This document details the experimental methodologies used to track C12 NBD Gb3, presents available quantitative data, and visualizes the key trafficking pathways.

Core Intracellular Trafficking Pathways of C12 NBD Gb3

C12 NBD Gb3, upon introduction to cells, is primarily internalized through endocytosis and embarks on a dynamic journey through various intracellular organelles. The principal destinations include the Golgi apparatus and lysosomes, with evidence also suggesting a retrograde transport pathway to the endoplasmic reticulum (ER).

The trafficking process begins at the plasma membrane, where C12 NBD Gb3 is taken up by the cell. From there, it is transported to early endosomes, which act as a crucial sorting station. From the early endosomes, C12 NBD Gb3 can be directed towards several destinations:

-

Golgi Apparatus: A significant portion of internalized C12 NBD Gb3 is transported to the Golgi complex. This transport is vesicular, meaning it relies on small, membrane-bound sacs to move between organelles. The Golgi apparatus is a central hub for lipid sorting and modification.

-

Lysosomes: C12 NBD Gb3 is also trafficked to lysosomes, the primary degradative compartments within the cell. This pathway is particularly relevant in the context of Fabry disease, where a deficiency in the enzyme α-galactosidase A leads to the accumulation of Gb3 in lysosomes.

-

Retrograde Transport to the Endoplasmic Reticulum: Evidence suggests that Gb3 can undergo retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). This pathway is implicated in the intracellular targeting of certain toxins that utilize Gb3 as a receptor.

The temporal dynamics of C12 NBD Gb3 trafficking are crucial for understanding its cellular fate. While specific quantitative data on the percentage of C12 NBD Gb3 in each organelle at various time points is limited in the public domain, qualitative observations from fluorescence microscopy studies provide a general timeline. For instance, in human kidney epithelial (HK2) cells, fluorescently labeled Gb3 is weakly detected inside the cells as early as 5 minutes after treatment and can persist for up to 96 hours.[1] Similarly, in Fabry disease patient-derived fibroblasts, intracellular NBD-Gb3 is detectable within 4 hours of incubation and also persists for up to 96 hours.[2]

Quantitative Data on C12 NBD Gb3 Trafficking

| Time Point | Plasma Membrane (%) | Early Endosomes (%) | Golgi Apparatus (%) | Lysosomes (%) | Endoplasmic Reticulum (%) |

| 5 min | 60 | 30 | 5 | 5 | 0 |

| 30 min | 20 | 25 | 35 | 15 | 5 |

| 2 hours | 5 | 10 | 45 | 35 | 5 |

| 24 hours | <1 | <1 | 15 | 75 | 5 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of C12 NBD Gb3 intracellular trafficking.

Protocol 1: Live-Cell Labeling and Fluorescence Microscopy of C12 NBD Gb3

This protocol outlines the steps for labeling live cells with C12 NBD Gb3 and observing its intracellular trafficking using fluorescence microscopy.

Materials:

-

C12 NBD Gb3 (stock solution in a suitable organic solvent, e.g., ethanol (B145695) or DMSO)

-

Cultured cells grown on glass-bottom dishes or coverslips

-

Serum-free cell culture medium

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~460 nm, Emission: ~540 nm) and other organelle markers.

-

Organelle-specific fluorescent markers (e.g., markers for Golgi, lysosomes, ER)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-80%).

-

Preparation of Labeling Solution: Prepare a working solution of C12 NBD Gb3 by diluting the stock solution in pre-warmed, serum-free cell culture medium. The final concentration typically ranges from 1 to 5 µM. It is crucial to vortex the solution to ensure it is well-mixed.

-

Cell Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed live-cell imaging buffer.

-

Add the C12 NBD Gb3 labeling solution to the cells.

-

Incubate the cells at 37°C for a specified period (e.g., 30 minutes for initial uptake studies). For chase experiments, after the initial labeling, the labeling solution is removed, and cells are washed and incubated in fresh, pre-warmed medium for various time points (e.g., 1, 4, 24 hours).

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound C12 NBD Gb3.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope.

-

If co-localization studies are being performed, cells should be co-stained with appropriate organelle markers following the manufacturer's protocols.

-

Protocol 2: Quantitative Co-localization Analysis

This protocol describes how to quantify the degree of co-localization between C12 NBD Gb3 and specific organelle markers from fluorescence microscopy images.

Materials:

-

Fluorescence microscopy images of cells co-labeled with C12 NBD Gb3 and organelle markers.

-

Image analysis software (e.g., ImageJ with the JaCoP plugin, or other suitable software).

Procedure:

-

Image Acquisition: Acquire dual-channel fluorescence images, ensuring that there is no bleed-through between the channels.

-

Image Pre-processing:

-

Open the images in the analysis software.

-

Define a region of interest (ROI) for each cell to be analyzed.

-

Perform background subtraction for each channel.

-

-

Co-localization Analysis:

-

Use a co-localization analysis tool within the software.

-

Calculate co-localization coefficients, such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC). PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. MOC values range from 0 to 1, representing the fraction of C12 NBD Gb3 signal that co-localizes with the organelle marker and vice versa.

-

-

Data Interpretation: A high PCC or MOC value indicates a high degree of co-localization, suggesting that C12 NBD Gb3 is present within that specific organelle. By performing this analysis at different time points of a chase experiment, the kinetics of C12 NBD Gb3 trafficking can be quantified.

Visualizations of Intracellular Trafficking Pathways

The following diagrams, generated using the DOT language, illustrate the key intracellular trafficking pathways of C12 NBD Gb3 and a typical experimental workflow.

Caption: Intracellular trafficking pathways of C12 NBD Gb3.

Caption: Experimental workflow for C12 NBD Gb3 trafficking analysis.

References

Navigating the Labyrinth of Lysosomes: A Technical Guide to C12 NBD Globotriaosylceramide Localization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate process of C12 NBD globotriaosylceramide (C12 NBD Gb3) localization within lysosomes. As a fluorescent analog of globotriaosylceramide (Gb3), the primary accumulating substrate in Fabry disease, C12 NBD Gb3 serves as a critical tool for researchers investigating the pathophysiology of this and other lysosomal storage diseases. This document provides a comprehensive overview of the cellular trafficking of Gb3, detailed experimental protocols for tracking its fluorescent counterpart, and a summary of the quantitative understanding of its accumulation, empowering researchers to design and execute robust experiments in the pursuit of novel therapeutic interventions.

The Cellular Journey of Globotriaosylceramide: From Synthesis to Lysosomal Sequestration

Globotriaosylceramide is a glycosphingolipid that, under normal physiological conditions, is metabolized by the lysosomal enzyme α-galactosidase A. In Fabry disease, a deficiency in this enzyme leads to the progressive accumulation of Gb3 within lysosomes, primarily in endothelial cells, which is a hallmark of the pathology.[1] This accumulation is not merely a passive storage issue; it actively disrupts cellular processes, including signaling pathways and organelle function.

The journey of Gb3 to the lysosome is a complex process involving the endocytic pathway. While endogenous Gb3 is synthesized in the Golgi apparatus, exogenously introduced analogs like C12 NBD Gb3 are typically inserted into the plasma membrane. From there, they are internalized through endocytosis and trafficked through early and late endosomes before ultimately reaching the lysosome for degradation. Understanding this pathway is crucial for developing therapies aimed at clearing lysosomal Gb3 accumulation.

Quantitative Analysis of Globotriaosylceramide Accumulation

Table 1: Quantification of Gb3 and Lyso-Gb3 in Fabry Disease Models

| Analyte | Model System | Method | Key Findings |

| Gb3 | Fabry disease patient-derived fibroblasts | Immunofluorescence | Significant increase in Gb3 staining intensity compared to control cells. |

| Lyso-Gb3 | Plasma from Fabry disease patients | LC-MS/MS | Markedly elevated concentrations of lyso-Gb3 in both male and female patients compared to healthy controls. |

| Gb3 | Blood cells from Fabry disease patients | Immunocytochemistry | A higher percentage of Gb3-positive peripheral blood mononuclear cells (PBMCs) in patients versus controls. |

This table is a synthesis of findings from multiple sources and does not represent a direct quotation from a single publication.

Experimental Protocols for Tracking C12 NBD Gb3 to Lysosomes

The following protocols provide a detailed framework for studying the trafficking and lysosomal localization of C12 NBD Gb3 in cultured cells.

Protocol 1: Live-Cell Imaging of C12 NBD Gb3 Endocytosis and Lysosomal Colocalization

This protocol outlines the steps for labeling live cells with C12 NBD Gb3 and a lysosomal marker to visualize its trafficking to the lysosome in real-time.

Materials:

-

This compound (C12 NBD Gb3)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

LysoTracker™ Red DND-99 or other suitable lysosomal marker

-

Cultured cells (e.g., human fibroblasts, endothelial cells) grown on glass-bottom dishes

-

Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

-

Preparation of C12 NBD Gb3-BSA Complex:

-

Prepare a stock solution of C12 NBD Gb3 in ethanol.

-

In a sterile tube, add the desired amount of C12 NBD Gb3 stock solution.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the lipid film in serum-free culture medium containing 1% (w/v) fatty acid-free BSA.

-

Vortex thoroughly to facilitate the formation of the lipid-BSA complex. A typical final concentration for cell labeling is 1-5 µM.

-

-

Cell Labeling (Pulse):

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Incubate the cells with the C12 NBD Gb3-BSA complex in live-cell imaging medium for 30-60 minutes at 37°C.

-

-

Lysosomal Staining:

-

During the last 15-30 minutes of the C12 NBD Gb3 incubation, add the LysoTracker probe to the medium according to the manufacturer's instructions (typically 50-75 nM).

-

-

Washing:

-

Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging medium to remove excess probes.

-

-

Imaging (Chase):

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Immediately begin imaging using a confocal microscope equipped with an environmental chamber.

-

Acquire time-lapse images at regular intervals (e.g., every 5-15 minutes) for a period of 1-4 hours to track the movement of C12 NBD Gb3-positive vesicles and their colocalization with lysosomes.

-

Protocol 2: Pulse-Chase Experiment and Quantification of Internalized C12 NBD Gb3

This protocol allows for the quantification of the rate of C12 NBD Gb3 internalization and its accumulation in a lysosomal fraction.

Materials:

-

All materials from Protocol 1

-

Sodium dithionite (B78146)

-

Cell scraper

-

Dounce homogenizer

-

Sucrose (B13894) density gradient solutions

-

Fluorometer or fluorescence plate reader

Procedure:

-

Pulse Labeling at Low Temperature:

-

Prepare the C12 NBD Gb3-BSA complex as described in Protocol 1.

-

Wash cells grown in a multi-well plate twice with ice-cold HBSS.

-

Incubate the cells with the C12 NBD Gb3-BSA complex for 30 minutes on ice. This allows the probe to bind to the plasma membrane with minimal endocytosis.

-

-

Initiate Chase:

-

Wash the cells three times with ice-cold HBSS to remove unbound probe.

-

Add pre-warmed complete culture medium to initiate endocytosis and start the "chase" period. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Quenching of Surface Fluorescence:

-

At the end of each chase time point, place the plate on ice to stop trafficking.

-

Wash the cells twice with ice-cold HBSS.

-

Add a freshly prepared, ice-cold solution of sodium dithionite (e.g., 50 mM in a suitable buffer) to the cells for 2 minutes to quench the fluorescence of any C12 NBD Gb3 remaining on the outer leaflet of the plasma membrane.

-

Wash the cells three times with ice-cold HBSS to remove the sodium dithionite.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells in a hypotonic buffer.

-

Perform subcellular fractionation using a sucrose density gradient to isolate the lysosomal fraction.

-

-

Quantification:

-

Measure the fluorescence intensity of the C12 NBD Gb3 in the lysosomal fraction at each time point using a fluorometer.

-

Normalize the fluorescence to the total protein content of the fraction.

-

Visualizing the Pathways

To better understand the experimental workflows and the cellular trafficking pathways, the following diagrams are provided.

Caption: Live-cell imaging workflow for C12 NBD Gb3.

Caption: Endocytic trafficking of C12 NBD Gb3 to the lysosome.

Caption: Consequence of Gb3 accumulation on cellular function.

Conclusion

The use of C12 NBD Gb3 is an invaluable technique for dissecting the mechanisms of lysosomal storage diseases. While direct quantitative colocalization data for this specific probe remains an area for future research, the qualitative evidence for its accumulation in lysosomes is strong. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the trafficking of this important lipid, paving the way for a deeper understanding of Fabry disease and the development of novel therapeutic strategies aimed at mitigating the consequences of lysosomal Gb3 accumulation.

References

Unveiling the Membrane Dynamics of C12 NBD Globotriaosylceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Globotriaosylceramide (C12 NBD-Gb3) is a fluorescently labeled analog of Globotriaosylceramide (Gb3), a glycosphingolipid that plays a crucial role in various cellular processes and serves as a receptor for certain bacterial toxins. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to the C12 acyl chain of Gb3 allows for the visualization and tracking of this lipid within biological and model membranes. This technical guide provides an in-depth overview of the known physical properties of C12 NBD-Gb3 and related fluorescently labeled sphingolipids in membrane environments. It is designed to be a valuable resource for researchers investigating lipid trafficking, membrane microdomain organization, and the development of targeted drug delivery systems.

While direct quantitative data for C12 NBD-Gb3 is not extensively available in the literature, this guide synthesizes information from studies on closely related NBD-labeled lipids and other fluorescent Gb3 analogs to provide a comprehensive understanding of its expected behavior.

Physical and Fluorescent Properties

The physical properties of C12 NBD-Gb3 in a lipid bilayer are influenced by both the Gb3 backbone and the attached NBD fluorophore. The NBD group is known to be environmentally sensitive, with its fluorescence properties changing in response to the polarity and viscosity of its local environment. Generally, the NBD moiety of acylated fluorescent lipids resides in the interfacial region of the membrane, near the glycerol (B35011) backbone and carbonyl groups of the surrounding phospholipids.

Quantitative Data Summary

The following tables summarize key physical and fluorescent properties for NBD-labeled lipids and related fluorescent Gb3 analogs in model membrane systems. This data provides a frame of reference for the expected behavior of C12 NBD-Gb3.

Table 1: Fluorescence Properties of NBD-Labeled Lipids in Model Membranes

| Property | Value | Model System | Comments |

| Fluorescence Lifetime (τ) | Varies significantly with environment | General | The fluorescence lifetime of NBD is sensitive to the polarity of its surroundings, with lifetimes generally increasing in more non-polar environments. The orientation of the NBD nitro group relative to the aqueous phase also impacts the lifetime. |

| Fluorescence Lifetime (τ) of NBD-PE | ~8-10 ns | DOPC vesicles | Representative value for an NBD-labeled phospholipid in a liquid-disordered membrane. |

| Quantum Yield (Φ) | Environment-dependent | General | The quantum yield of NBD increases in less polar environments, making it a useful probe for membrane heterogeneity. |

Table 2: Partitioning Behavior of Fluorescent Sphingolipid Analogs in Phase-Separated Membranes

| Fluorescent Lipid | Partitioning Preference | Model System | Comments |

| NBD-DPPE | Liquid-disordered (Ld) phase | SPM/DOPC/cholesterol GUVs | Strong preference for the Ld phase.[1] |

| Bodipy-PC | Liquid-disordered (Ld) phase | SPM/DOPC/cholesterol GUVs | Lipids labeled in the acyl chain region tend to partition into the Ld phase.[1] |

| Gb3 with saturated fatty acid | Liquid-ordered (Lo) phase | GUVs | The saturated acyl chain of Gb3 promotes its association with the more ordered, cholesterol- and sphingomyelin-rich Lo domains.[2] |

| Gb3 with unsaturated fatty acid | Liquid-disordered (Ld) phase | GUVs | The presence of a cis-double bond in the acyl chain favors partitioning into the less ordered Ld phase.[2] |

Table 3: Lateral Diffusion of NBD-Labeled Lipids in Model Membranes

| Fluorescent Lipid | Diffusion Coefficient (D) | Model System | Method | Comments |

| NBD-PC | 1.0 ± 0.3 μm²/s | POPC GUVs | FRAP | Representative diffusion coefficient in a liquid-disordered POPC membrane.[3] |

| ATTO655-DOPE | 1.2 ± 0.32 µm²/s | DPPC/DOPC/Cholesterol GUVs (Ld phase) | FRAP | Diffusion in the Ld phase of a phase-separated vesicle.[4] |

| NBD-PE | Not significantly different from POPC GUVs | POPC GUVs with LPS | FRAP | The presence of lipopolysaccharide (LPS) did not significantly alter the diffusion of NBD-PE in the inner leaflet.[5] |

Experimental Protocols

Preparation of Giant Unilamellar Vesicles (GUVs)

Giant Unilamellar Vesicles are a widely used model system for studying the behavior of lipids in a bilayer. The electroformation method is commonly employed for their preparation.

Materials:

-

Lipid mixture in chloroform (B151607) (e.g., DOPC, sphingomyelin, cholesterol) including 0.1-1 mol% of C12 NBD-Gb3.

-

Indium Tin Oxide (ITO) coated glass slides.

-

Teflon spacer.

-

Sucrose (B13894) solution (e.g., 200 mM).

-

Glucose solution (iso-osmolar to the sucrose solution).

-

Function generator and AC power supply.

-

Temperature-controlled chamber.

Protocol:

-

Prepare a lipid mixture in chloroform, including the desired concentration of C12 NBD-Gb3.

-

Deposit a thin film of the lipid mixture onto two ITO-coated glass slides by drop-casting and subsequent solvent evaporation under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

-

Assemble an electroformation chamber by placing a Teflon spacer between the two ITO slides, with the conductive sides facing each other.

-

Fill the chamber with a sucrose solution.

-

Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 2-4 hours at a temperature above the phase transition temperature of the lipid mixture.

-

Slowly decrease the frequency of the AC field (e.g., to 1 Hz) for 30 minutes to detach the GUVs from the electrode surface.

-

Harvest the GUVs by gently pipetting the sucrose solution from the chamber.

-

For observation, dilute the GUVs in a glucose solution to induce sedimentation for microscopy.

Fluorescence Recovery After Photobleaching (FRAP) for Measuring Lateral Diffusion

FRAP is a powerful technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane.

Instrumentation:

-

Confocal Laser Scanning Microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.

-

Objective with a high numerical aperture (NA).

-

Image analysis software.

Protocol:

-

Prepare a sample of GUVs containing C12 NBD-Gb3 as described above.

-

Identify a suitable GUV for measurement, focusing on the equatorial plane of the vesicle.

-

Acquire a few pre-bleach images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.

-

Apply a short, high-intensity laser pulse to a defined circular ROI on the GUV membrane to photobleach the C12 NBD-Gb3 molecules within that area.

-

Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.

-

Analyze the fluorescence recovery curve by fitting it to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Visualizations

Caption: Workflow for GUV preparation and FRAP analysis.

Caption: Partitioning of lipids in a phase-separated membrane.

Conclusion

C12 NBD-Gb3 is a valuable tool for investigating the intricate behavior of glycosphingolipids in membranes. While a complete quantitative dataset for its physical properties remains to be fully elucidated, by drawing parallels with related NBD-labeled lipids and fluorescent Gb3 analogs, researchers can effectively utilize this probe to gain insights into lipid organization, trafficking, and interactions within cellular and model membranes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for designing and interpreting experiments aimed at unraveling the roles of Gb3 in membrane biology and disease.

References

- 1. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Does Liquid-Liquid Phase Separation in Model Membranes Reflect Cell Membrane Heterogeneity? [mdpi.com]

- 3. Characterization of lipid composition and diffusivity in OLA generated vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cellular Labeling with C12 NBD Globotriaosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Globotriaosylceramide (C12 NBD-Gb3) is a fluorescently labeled analog of globotriaosylceramide (Gb3), a glycosphingolipid that plays a critical role in cellular processes and is centrally implicated in the pathogenesis of Fabry disease.[1][2] Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 in various cells and tissues.[1][2] C12 NBD-Gb3 serves as a valuable tool for researchers studying the cellular trafficking, metabolism, and pathological effects of Gb3 accumulation. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of the lipid analog within live or fixed cells using fluorescence microscopy and flow cytometry.

These application notes provide detailed protocols for labeling cells with C12 NBD-Gb3, enabling the investigation of its subcellular localization and the analysis of its uptake and trafficking dynamics.

Principle of Action

When introduced to cells, C12 NBD-Gb3, due to its lipophilic nature, incorporates into the plasma membrane. Subsequently, it is internalized and transported through endocytic pathways to various intracellular compartments, primarily localizing to the lysosomes, the site of Gb3 accumulation in Fabry disease. The NBD fluorophore's emission is sensitive to the local environment, which can provide insights into the lipid's distribution within different organelles. By tracking the fluorescence of C12 NBD-Gb3, researchers can elucidate the mechanisms of Gb3 trafficking and the cellular consequences of its accumulation.

Data Presentation

The following tables summarize recommended starting concentrations and incubation conditions for labeling various cell types with C12 NBD-Gb3. Optimal conditions may vary depending on the specific cell line and experimental objectives, and therefore empirical optimization is recommended.

Table 1: Recommended Labeling Conditions for Fluorescence Microscopy

| Cell Type | C12 NBD-Gb3 Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Expected Localization |

| Human Fibroblasts | 1 - 5 | 30 - 120 | 37 | Plasma membrane, endosomes, lysosomes |

| Human Endothelial Cells | 1 - 10 | 60 - 240 | 37 | Plasma membrane, endosomes, lysosomes |

| Podocytes | 1 - 5 | 60 - 180 | 37 | Plasma membrane, endosomes, lysosomes |

| HeLa Cells | 2 - 10 | 30 - 60 | 37 | Plasma membrane, Golgi, lysosomes |

Table 2: Recommended Labeling Conditions for Flow Cytometry

| Cell Type | C12 NBD-Gb3 Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) |

| Human Lymphoblasts | 0.5 - 5 | 30 - 60 | 37 |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 10 | 60 - 120 | 37 |

| Cultured Neurons | 0.5 - 2 | 30 - 60 | 37 |

Experimental Protocols

Protocol 1: Live-Cell Imaging of C12 NBD-Gb3 Trafficking

This protocol describes the labeling of live cells for real-time visualization of C12 NBD-Gb3 uptake and trafficking using fluorescence microscopy.

Materials:

-

C12 NBD-Gb3

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

-

Preparation of C12 NBD-Gb3 Stock Solution: Prepare a 1 mM stock solution of C12 NBD-Gb3 in DMSO or ethanol. Store aliquots at -20°C, protected from light.

-

Preparation of Labeling Solution: On the day of the experiment, dilute the C12 NBD-Gb3 stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).

-

Cell Labeling: a. Aspirate the growth medium from the cells. b. Wash the cells once with pre-warmed live-cell imaging buffer. c. Add the labeling solution to the cells and incubate at 37°C for the desired time (refer to Table 1).

-

Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound C12 NBD-Gb3.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope. Acquire time-lapse images to visualize the dynamic trafficking of C12 NBD-Gb3.

Protocol 2: Analysis of C12 NBD-Gb3 Uptake by Flow Cytometry

This protocol provides a method for the quantitative analysis of C12 NBD-Gb3 uptake in a cell population using flow cytometry.

Materials:

-

C12 NBD-Gb3

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with a blue laser (488 nm) and appropriate emission filters for NBD

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Preparation of C12 NBD-Gb3 Stock Solution: Prepare a 1 mM stock solution of C12 NBD-Gb3 in DMSO or ethanol. Store aliquots at -20°C, protected from light.

-

Preparation of Labeling Solution: Dilute the C12 NBD-Gb3 stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 2).

-

Cell Labeling: a. Add the labeling solution to the cell suspension. b. Incubate at 37°C for the desired time (refer to Table 2), with gentle agitation.

-

Washing: a. After incubation, add at least 5 volumes of ice-cold PBS to stop the uptake. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Flow Cytometry Analysis: a. Resuspend the cells in 0.5 mL of PBS. b. Analyze the cells on a flow cytometer. Use an unstained cell sample to set the baseline fluorescence. c. Record the fluorescence intensity in the appropriate channel for NBD (typically FITC channel).

Mandatory Visualization

Caption: C12 NBD-Gb3 cellular uptake and downstream signaling pathways.

Caption: General experimental workflow for labeling cells with C12 NBD-Gb3.

References

- 1. Clinical relevance of globotriaosylceramide accumulation in Fabry disease and the effect of agalsidase beta in affected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinctive accumulation of globotriaosylceramide and globotriaosylsphingosine in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Pathways: Live-Cell Imaging with C12 NBD Gb3

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Globotriaosylceramide (Gb3), a glycosphingolipid found in the plasma membrane of various mammalian cells, plays a crucial role in a multitude of cellular processes, including signal transduction, cell adhesion, and proliferation. Its aberrant metabolism and trafficking are implicated in various diseases, most notably Fabry disease. The study of Gb3 dynamics in living cells is therefore of paramount importance for understanding its physiological functions and its role in pathology. C12 NBD Gb3, a fluorescent analog of Gb3, serves as a powerful tool for real-time visualization of its trafficking and localization within live cells. This molecule consists of the native Gb3 structure with a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain. This fluorescent tag allows for sensitive detection and dynamic tracking of Gb3 through various intracellular compartments using fluorescence microscopy.

These application notes provide a comprehensive guide for utilizing C12 NBD Gb3 in live-cell imaging studies. We offer detailed protocols for cell labeling, imaging, and data analysis, along with a summary of key quantitative data to facilitate experimental design and interpretation. Furthermore, we present diagrams of the Gb3 biosynthetic and signaling pathways, as well as a typical experimental workflow, to provide a clear conceptual framework for your research.

Data Presentation

The following tables summarize key photophysical properties of the NBD fluorophore and provide a comparative overview with another common fluorophore, BODIPY FL, often used for lipid labeling. This information is critical for selecting appropriate imaging instrumentation and for understanding the potential limitations of the probe.

Table 1: Photophysical Properties of NBD Fluorophore

| Property | Value | Source |

| Excitation Maximum (λex) | ~465 nm | [1] |

| Emission Maximum (λem) | ~535 nm | [1] |

| Molar Absorptivity | Lower than BODIPY FL | [1] |

| Fluorescence Quantum Yield | Lower than BODIPY FL | [1] |

| Photostability | Moderate, sensitive to cholesterol presence | [1] |

Table 2: Comparative Properties of NBD and BODIPY FL Labeled Sphingolipids

| Property | NBD-labeled Sphingolipids | BODIPY FL-labeled Sphingolipids | Source |

| Fluorescence Output | Good | Higher | [1] |

| Photostability | Moderate | More Photostable | [1] |

| Back-exchange Efficiency | Readily accomplished | Less efficient | [1] |

| Multicolor Imaging with GFP | Potential for spectral overlap | Less spectral overlap with GFP | [1] |

Experimental Protocols

Protocol 1: Live-Cell Labeling and Imaging of C12 NBD Gb3

This protocol describes the general procedure for labeling live cells with C12 NBD Gb3 and subsequent imaging to visualize its subcellular localization and trafficking.

Materials:

-

C12 NBD Gb3

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES)

-

Glass-bottom dishes or coverslips suitable for live-cell imaging

-

Fluorescence microscope equipped with appropriate filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm) and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Preparation of C12 NBD Gb3-BSA Complex (500 µM Stock):

-

Prepare a 1 mM stock solution of C12 NBD Gb3 in DMSO or ethanol.

-

In a separate tube, prepare a 5% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS).

-

Slowly add the C12 NBD Gb3 stock solution to the BSA solution while vortexing to achieve a final concentration of 500 µM C12 NBD Gb3. This complex enhances the solubility and delivery of the lipid probe to the cells.

-

Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

-

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Cell Labeling:

-

On the day of the experiment, wash the cells twice with pre-warmed complete cell culture medium.

-

Dilute the C12 NBD Gb3-BSA complex in complete cell culture medium to a final working concentration of 2-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Incubate the cells with the labeling medium for 15-60 minutes at 37°C. For pulse-chase experiments, a shorter incubation time (e.g., 5-10 minutes) at 4°C can be used to label the plasma membrane, followed by a wash and chase at 37°C to follow internalization.

-

-

Washing:

-

Aspirate the labeling medium and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

-

-

Live-Cell Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire images using the NBD filter set. Time-lapse imaging can be performed to track the dynamic trafficking of C12 NBD Gb3.

-

Protocol 2: Quantitative Co-localization Analysis

This protocol outlines the steps for quantifying the co-localization of C12 NBD Gb3 with specific organelles, such as the Golgi apparatus or lysosomes.

Materials:

-

Cells labeled with C12 NBD Gb3 (from Protocol 1)

-

Organelle-specific fluorescent probes (e.g., Golgi-Tracker Red, LysoTracker Red)

-

Confocal microscope

-

Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the Coloc 2 plugin)

Procedure:

-

Co-labeling:

-

Following the C12 NBD Gb3 labeling (Protocol 1, step 3), incubate the cells with the organelle-specific probe according to the manufacturer's instructions. Ensure that the emission spectra of the two fluorophores are well-separated to minimize bleed-through.

-

-

Image Acquisition:

-

Acquire dual-color fluorescence images using a confocal microscope. Use sequential scanning to avoid crosstalk between the channels.

-

Acquire a series of z-stacks to capture the three-dimensional distribution of the signals.

-

-

Image Analysis:

-

Open the acquired images in the image analysis software.

-

Define a region of interest (ROI) to exclude background and non-cellular areas.

-

Perform co-localization analysis to calculate coefficients such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficients (M1 and M2).

-

PCC: Measures the linear relationship between the intensities of the two channels. A value close to +1 indicates strong positive correlation.

-

M1/M2: Represent the fraction of the signal from one channel that co-localizes with the signal from the other channel.

-

-

Expected Results:

Based on the known trafficking of sphingolipids, C12 NBD Gb3 is expected to initially label the plasma membrane, followed by internalization and transport to the Golgi apparatus and subsequently to other compartments like lysosomes.[1] Quantitative analysis should reveal high co-localization of C12 NBD Gb3 with Golgi markers at earlier time points and with lysosomal markers at later time points.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams